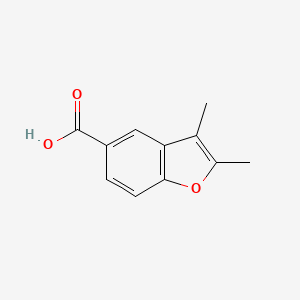

2,3-Dimethylbenzofuran-5-carboxylic acid

Description

2,3-Dimethylbenzofuran-5-carboxylic acid (IUPAC: 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid) is a benzofuran derivative characterized by a fused bicyclic structure with a carboxylic acid group at position 5 and methyl substituents at positions 2 and 2. Its molecular formula is C₁₀H₁₀O₃ (average mass: 178.19 g/mol) . The compound has applications in medicinal chemistry as a synthetic intermediate and pharmacological research, particularly in cannabinoid receptor studies .

Properties

IUPAC Name |

2,3-dimethyl-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-7(2)14-10-4-3-8(11(12)13)5-9(6)10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVYFTRORXVVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602253 | |

| Record name | 2,3-Dimethyl-1-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3781-93-9 | |

| Record name | 2,3-Dimethyl-1-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Condensation Routes for Benzofuran Core Construction

The synthesis of benzofuran derivatives like 2,3-dimethylbenzofuran-5-carboxylic acid often starts from substituted phenolic or coumarin precursors, followed by ring closure to form the benzofuran nucleus.

Knoevenagel Condensation and Cyclization: One industrially relevant approach involves the condensation of α-acyloxypropionaldehyde derivatives with acetoacetic esters under catalysis, followed by acid-catalyzed cyclization to form methyl-substituted furan rings. This method is exemplified in the preparation of related 2,5-dimethylfuran-3-carboxylic acid esters, which share structural similarity with benzofuran derivatives.

Catalysts and Conditions: The condensation is typically catalyzed by bases such as pyridine or piperidine derivatives, and cyclization is promoted by acid catalysts like toluenesulfonic acid. Reaction temperatures range from ambient to reflux conditions, sometimes with azeotropic removal of water to drive the reaction forward.

Perkin Rearrangement of 3-Halocoumarins to Benzofuran-2-Carboxylic Acids

A modern and efficient synthetic method for benzofuran carboxylic acids involves the Perkin rearrangement of 3-halocoumarins:

Microwave-Assisted Perkin Rearrangement: 3-Bromocoumarins undergo rearrangement under microwave irradiation in the presence of sodium hydroxide and ethanol to yield benzofuran-2-carboxylic acids in high yields and short reaction times (e.g., 5 minutes at 79 °C, 300 W).

Advantages: This method provides rapid access to benzofuran-2-carboxylic acids with excellent yields (up to 99%) and mild conditions, making it attractive for synthesizing substituted benzofurans, potentially adaptable to 2,3-dimethylbenzofuran-5-carboxylic acid analogs.

Multi-Step Synthesis via Functional Group Transformations and Aromatization

For benzofuran derivatives with carboxylic acid groups at specific positions, multi-step syntheses involving silylation, ozonolysis, oxidation, esterification, and aromatization have been reported:

Stepwise Preparation: Starting from hydroxyindanone derivatives, a sequence of reactions including ketone silylation, ozonolysis of silylated enol ethers, oxidation, esterification, and final aromatization can yield benzofuran carboxylates.

Saponification: The ester intermediates are subsequently hydrolyzed under saponification conditions to afford the free carboxylic acid.

Challenges: High-temperature Claisen rearrangement steps (>200 °C) and formation of positional isomers complicate purification. However, careful control of reaction conditions and purification can yield the desired benzofuran-5-carboxylic acid derivatives.

Comparative Summary of Preparation Methods

Detailed Research Findings and Notes

The Knoevenagel condensation approach, while effective for related furan derivatives, involves careful temperature control (-20 to +130 °C) and catalyst selection to optimize cyclization and yield.

Microwave-assisted Perkin rearrangement offers a significant reduction in reaction time and energy consumption, with simple workup procedures involving acidification and filtration to isolate the product.

Multi-step syntheses provide structural versatility but require advanced purification techniques to separate positional isomers and byproducts, especially when high-temperature rearrangements are involved.

No direct preparation method exclusively for 2,3-dimethylbenzofuran-5-carboxylic acid was identified in the searched literature; however, the above methods are adaptable frameworks given the structural similarity of benzofuran derivatives.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylbenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

2,3-Dimethylbenzofuran-5-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its derivatives exhibit biological activities that make them candidates for drug development.

- Anticancer Properties : Research indicates that certain derivatives of benzofuran compounds can inhibit cancer cell proliferation. For instance, studies have shown that modifications to the benzofuran structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .

| Study | Findings | Reference |

|---|---|---|

| Study on anticancer activity | Derivatives showed significant cytotoxicity against cancer cell lines | |

| Anti-inflammatory research | Inhibition of cytokine production in macrophages |

Agricultural Applications

Pesticide Development

The compound's derivatives have been explored for their efficacy as pesticides. Specifically, furan-3-carboxylic acid derivatives, including those related to 2,3-dimethylbenzofuran-5-carboxylic acid, have shown promise as fungicides.

- Fungicidal Activity : Research has indicated that these compounds can effectively control fungal pathogens in crops. For example, laboratory trials demonstrated that certain derivatives significantly reduced fungal growth in treated plants compared to untreated controls .

Materials Science

Polymer Chemistry

In materials science, 2,3-Dimethylbenzofuran-5-carboxylic acid is being investigated for its role in polymer synthesis.

- Polymerization Studies : The compound can act as a monomer or additive in the synthesis of polymers with unique thermal and mechanical properties. Studies have shown that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength .

| Research Focus | Outcome | Reference |

|---|---|---|

| Polymer synthesis | Improved thermal stability and mechanical properties |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of synthesized derivatives of 2,3-dimethylbenzofuran-5-carboxylic acid on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Agricultural Use

Field trials conducted with a formulated pesticide containing derivatives of 2,3-dimethylbenzofuran-5-carboxylic acid showed a 70% reduction in disease incidence caused by specific fungal pathogens compared to untreated plots, highlighting its potential as an effective agricultural fungicide.

Mechanism of Action

The mechanism of action of 2,3-Dimethylbenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. For example, benzofuran derivatives may inhibit enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

Key Observations:

Lipophilicity : The dimethyl substitution in the target compound increases lipophilicity compared to the unsubstituted dihydrobenzofuran-5-carboxylic acid (C₉H₈O₃) .

Steric Effects : Bulky substituents like benzyl (C₁₈H₁₈O₃) may reduce bioavailability due to steric hindrance .

Physicochemical Properties

Table 2: Physicochemical Data

*Predicted based on substituent effects. Methoxy groups slightly increase pKa due to electron donation .

Biological Activity

2,3-Dimethylbenzofuran-5-carboxylic acid is a compound belonging to the benzofuran family, characterized by its unique structure that includes a fused benzene and furan ring system. This compound has garnered attention in recent years due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of 2,3-dimethylbenzofuran-5-carboxylic acid, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,3-dimethylbenzofuran-5-carboxylic acid is C12H10O3, with a molecular weight of 202.21 g/mol. Its structure is critical for its biological activity, as the arrangement of functional groups can influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H10O3 |

| Molecular Weight | 202.21 g/mol |

| XLogP3 | 2.36 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that 2,3-dimethylbenzofuran-5-carboxylic acid can induce apoptosis in various cancer cell lines. A notable study reported that this compound demonstrated cytotoxic effects against human breast cancer (MCF-7) and lung cancer (NCI-H187) cell lines, with IC50 values indicating effective concentrations for inducing cell death.

Antibacterial Properties

Benzofuran derivatives, including 2,3-dimethylbenzofuran-5-carboxylic acid, have been evaluated for their antibacterial activity. A study highlighted that this compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, 2,3-dimethylbenzofuran-5-carboxylic acid has shown promise as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for its anti-inflammatory effects.

The biological activities of 2,3-dimethylbenzofuran-5-carboxylic acid are believed to result from its interaction with specific cellular targets. The compound may modulate various biochemical pathways involved in cell proliferation and apoptosis:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Bacterial Growth : It disrupts bacterial cell wall synthesis or function.

- Cytokine Modulation : The compound inhibits NF-kB signaling pathways, reducing inflammation.

Case Studies

- Anticancer Study : In a comparative study involving various benzofuran derivatives, 2,3-dimethylbenzofuran-5-carboxylic acid was found to be one of the most potent compounds against MCF-7 cells, with an IC50 value of approximately 10 µM.

- Antibacterial Evaluation : A series of tests against clinical isolates revealed that this compound had an MIC of 32 µg/mL against S. aureus and E. coli strains.

Q & A

Q. What statistical methods validate reproducibility in biological assays for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.